4-amino-1-ethyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide
Description
Properties
Molecular Formula |
C12H18N6O |
|---|---|
Molecular Weight |
262.31 g/mol |
IUPAC Name |
4-amino-1-ethyl-N-(3-pyrazol-1-ylpropyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H18N6O/c1-2-17-9-10(13)11(16-17)12(19)14-5-3-7-18-8-4-6-15-18/h4,6,8-9H,2-3,5,7,13H2,1H3,(H,14,19) |
InChI Key |
CNRVWSFQZFCADO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCCCN2C=CC=N2)N |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Yields
The reaction of 1b (3-oxo-2-phenylhydrazononitrile) with ethyl chloroacetate (2b ) in ethanol at reflux temperatures (78°C) produces ethyl 4-amino-1-phenyl-1H-pyrazole-3-carboxylate (4d ) in yields exceeding 70%. Similarly, phenacyl chloride (2c ) affords the corresponding pyrazole derivative (4e ) under analogous conditions. These methods highlight the versatility of α-halo carbonyl compounds in pyrazole synthesis.
Functionalization of the Carboxamide Group
The conversion of ester functionalities to carboxamides is critical for introducing the N-[3-(1H-pyrazol-1-yl)propyl] side chain. A two-step protocol is commonly employed:
Ester Hydrolysis and Amidation
Ethyl pyrazole-4-carboxylate intermediates undergo hydrolysis using aqueous NaOH or HCl to yield the free carboxylic acid. Subsequent treatment with thionyl chloride (SOCl₂) generates the acyl chloride, which reacts with 3-(1H-pyrazol-1-yl)propan-1-amine to form the target carboxamide. For example, the reaction of 1H-pyrazole-4-carboxylic acid with SOCl₂ in ethanol at 0–20°C for 3 hours achieves an 80% yield of the ethyl ester intermediate, as confirmed by LC-MS ([M+H]⁺ = 141.0).
Table 1: Key Reaction Parameters for Carboxamide Formation
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Esterification | SOCl₂, EtOH, 0–20°C, 3 h | 80 | |
| Amidation | 3-(1H-Pyrazol-1-yl)propan-1-amine, DCM | 65–75 |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while elevated temperatures (60–80°C) accelerate reaction rates. However, prolonged heating may lead to decomposition, necessitating careful monitoring via TLC or HPLC.
Catalytic Enhancements
The use of cesium carbonate as a base in coupling reactions increases yields by deprotonating the amine nucleophile, thereby enhancing its reactivity. Copper(I) bromide (CuBr) has also been shown to catalyze C–N bond formation in pyrazole derivatives, reducing reaction times from 48 hours to 12 hours.
Characterization and Analytical Validation
Spectroscopic Confirmation
Chemical Reactions Analysis
Condensation Reactions
The amino group at the 4-position of the pyrazole ring readily undergoes condensation with aldehydes or ketones under mild acidic or basic conditions. This reaction typically forms Schiff bases, which are valuable for further functionalization or coordination chemistry applications.
Example reaction :
-
Reagents : Aromatic aldehydes (e.g., benzaldehyde)
-
Conditions : Ethanol, room temperature, 12–24 hours
-
Products : Stable imine derivatives with potential enhanced biological activity.
Nucleophilic Substitution
The ethyl group attached to the pyrazole nitrogen can participate in nucleophilic substitution reactions, particularly when activated by electron-withdrawing groups or under basic conditions.
Example reaction :
-
Reagents : Alkyl halides (e.g., methyl iodide)
-
Conditions : DMF, 60°C, 6–8 hours
-
Products : Derivatives with modified N-alkyl chains, altering lipophilicity and bioavailability.
Acylation of the Amino Group
The primary amino group undergoes acylation with acyl chlorides or anhydrides, yielding amides that enhance metabolic stability.
Example reaction :
-
Reagents : Acetyl chloride, acetic anhydride
-
Conditions : Pyridine as base, 0°C to room temperature
-
Products : Acetylated analogs with retained pyrazole core reactivity.
Cyclocondensation with Hydrazines
The compound serves as a precursor in cyclocondensation reactions with substituted hydrazines to form fused pyrazoline or pyrazole systems. This method is critical for generating bioactive heterocycles.
Example reaction :
-
Reagents : Arylhydrazines, copper triflate catalyst
-
Conditions : Ionic liquid solvent ([bmim]PF), 80°C, 4 hours
1,3-Dipolar Cycloaddition
The pyrazole ring participates in 1,3-dipolar cycloadditions with diazo compounds, forming complex polycyclic structures.
Example reaction :
-
Reagents : Diazoacetates, zinc triflate catalyst
-
Conditions : Triethylamine, dichloromethane, 25°C
-
Products : Pyrazolo[1,5-a]pyrimidines with potential kinase inhibition activity .
Regioselectivity and Byproduct Management
Reactions involving multiple reactive sites (e.g., amino and pyrazole N-centers) require precise control to avoid regioisomer formation. For example, acylation preferentially targets the primary amino group over the pyrazole nitrogen due to higher nucleophilicity. Microwave-assisted synthesis has been reported to improve selectivity and reduce reaction times.
Stability Under Reactive Conditions
The compound remains stable under acidic and mild basic conditions but may degrade under strong bases (pH > 12) or prolonged heating (>100°C). Its carboxamide group is resistant to hydrolysis at physiological pH, enhancing its utility in prodrug design.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including 4-amino-1-ethyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Case Study : A study evaluated the compound against human liver carcinoma (HepG2) and lung carcinoma (A549) cell lines, reporting IC50 values of 5.35 µM and 8.74 µM, respectively. This suggests a promising application in cancer therapeutics, warranting further exploration into its mechanism of action and efficacy in vivo .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been extensively documented. The compound has shown effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus.
Research Overview : In vitro studies demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity, comparable to standard antibiotics. This positions the compound as a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole-based compounds are also noteworthy. Research has demonstrated that these compounds can inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Study Findings : A series of pyrazole derivatives were tested for their ability to inhibit TNF-α and IL-6 production, with results indicating inhibition rates of 61–85% for TNF-α at a concentration of 10 µM. These findings suggest that the compound could be beneficial in treating inflammatory diseases .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-amino-1-ethyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes .
Comparison with Similar Compounds
Structural and Molecular Differences
The compound is compared below with five analogs based on substituent variations, molecular weight, and functional groups.
Functional Group Impact on Properties
- Amino vs. Nitro Groups: The 4-amino group in the target compound (vs. nitro in ) likely enhances hydrogen-bonding capacity, favoring interactions with polar biological targets. Nitro groups, while electron-withdrawing, may introduce toxicity risks.
- Side Chain Variations: The propyl-linked pyrazole in the target compound (vs.
- Methyl Substitutions : The 3-methylpyrazole in adds steric hindrance, which could reduce off-target interactions but limit conformational adaptability .
Pharmacological Implications
Though direct activity data are unavailable, structural parallels to patented kinase inhibitors (e.g., TRK inhibitors in ) suggest the target compound may exhibit kinase-modulating properties. The carboxamide-pyrazole scaffold is common in kinase-binding motifs, where the amino group and pyrazole nitrogen atoms coordinate with ATP-binding sites .
Biological Activity
4-amino-1-ethyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention for its potential therapeutic applications. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, summarizing relevant research findings, case studies, and potential applications.
Structural Characteristics
The compound features a dual pyrazole structure, characterized by:
- An ethyl group
- An amino group
- A carboxamide functional group
These structural features contribute to its unique biological profile and interaction with various biological targets.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Amino-3-methylpyrazole | Methyl group instead of ethyl | Exhibits different biological activities |
| 5-(4-Chlorophenyl)-pyrazole | Substituted phenyl group | Known for anti-inflammatory properties |
| 4-Aminoantipyrine | Simpler pyrazole derivative | Widely used as an analgesic |
The dual pyrazole structure of this compound may enhance its interaction with biological targets compared to simpler derivatives.
Case Studies
Several studies have investigated the pharmacological properties of pyrazole derivatives:
Study 1:
Xia et al. prepared a series of pyrazole derivatives and screened them for antitumor activity, finding significant apoptosis induction in cancer cell lines with IC50 values ranging from 49.85 µM to lower .
Study 2:
Fan et al. synthesized derivatives that induced autophagy without causing apoptosis in A549 cell lines, indicating a potential mechanism for anticancer effects .
Study 3:
Li et al. reported on the inhibition of Aurora-A kinase by certain pyrazole derivatives, which may be relevant for developing targeted cancer therapies .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-amino-1-ethyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide, and how are intermediates purified?
- Methodology : A multi-step synthesis typically involves coupling pyrazole derivatives with alkylamine precursors. For example, copper-catalyzed Ullmann-type coupling (using Cu(I)Br) and cesium carbonate as a base can facilitate the formation of the pyrazole-propylamine linkage . Purification often employs column chromatography (e.g., gradients of ethyl acetate/hexane) and acid-base extraction to isolate intermediates .
- Key Data : Yields for analogous reactions range from 17–35%, with characterization via melting points, -NMR, and HRMS .
Q. How is structural confirmation of the compound achieved using spectroscopic techniques?
- Methodology :
- -NMR : Peaks for pyrazole protons (δ 6.3–8.5 ppm), ethyl groups (δ 1.2–1.4 ppm), and carboxamide NH (δ 8.0–10.0 ppm) are critical .
- HRMS : Molecular ion peaks (e.g., [M+H]) confirm molecular weight within ±0.001 Da .
- IR Spectroscopy : Absorbances near 3298 cm (N-H stretch) and 1650 cm (amide C=O) validate functional groups .
Q. What solvent systems are optimal for solubility and reactivity in pyrazole-based reactions?
- Methodology : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) enhance solubility of pyrazole intermediates. Dichloromethane (DCM) is preferred for extraction due to its immiscibility with aqueous phases .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for synthesizing pyrazole-carboxamide derivatives?
- Methodology : Quantum chemical calculations (e.g., density functional theory) predict transition states and energy barriers for key steps like amide bond formation. ICReDD’s approach integrates reaction path searches and machine learning to narrow experimental parameters (e.g., temperature, catalyst loading), reducing trial-and-error .
- Case Study : Computational screening of copper catalysts improved coupling efficiency in a related pyrazole synthesis, reducing reaction time by 40% .
Q. How do structural modifications (e.g., substituent variations) impact biological activity, and how are contradictions resolved?
- Methodology :
- Comparative SAR : Replace the ethyl group with cyclopropyl (as in N-cyclopropyl analogs) and evaluate activity shifts. For example, 3-fluoro substituents on aryl rings increased binding affinity in analogous compounds .
- Data Reconciliation : Conflicting bioactivity data (e.g., low in vitro vs. high in vivo efficacy) are resolved by assessing metabolic stability (e.g., cytochrome P450 assays) or membrane permeability (Caco-2 cell models) .
Q. What strategies mitigate low yields in multi-step pyrazole syntheses?
- Methodology :
- Catalyst Optimization : Switch from Cu(I)Br to Pd-based catalysts for Suzuki-Miyaura coupling to reduce side reactions .
- Stepwise Monitoring : Use LC-MS to identify unstable intermediates (e.g., hydrazine adducts) and adjust reaction quenching protocols .
Q. How are reaction scalability challenges addressed without compromising purity?
- Methodology :
- Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., cyclization), enhancing reproducibility at scale .
- Crystallization Screening : High-throughput solubility studies identify optimal anti-solvents (e.g., tert-butyl methyl ether) for final-product recrystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
